molecular formula C10H13N5O5 B11742350 1-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B11742350
M. Wt: 283.24 g/mol
InChI Key: NAGKXJUDUQVCRZ-JXOAFFINSA-N
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Description

1-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes an azidomethyl group attached to a dihydroxyoxolan ring and a pyrimidine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps. One common synthetic route starts with the protection of the hydroxyl groups on the oxolan ring, followed by the introduction of the azidomethyl group through nucleophilic substitution. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azidomethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide and alkyl halides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a nucleoside analog in antiviral and anticancer therapies.

    Medicine: It has shown promise in the development of new drugs targeting viral infections and cancer.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The azidomethyl group plays a crucial role in enhancing the compound’s ability to target specific molecular pathways involved in these processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4-dione
  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4-dione

Uniqueness

1-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to the presence of the azidomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable tool in scientific research and drug development.

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O5/c1-4-3-15(10(19)13-8(4)18)9-7(17)6(16)5(20-9)2-12-14-11/h3,5-7,9,16-17H,2H2,1H3,(H,13,18,19)/t5-,6-,7-,9-/m1/s1

InChI Key

NAGKXJUDUQVCRZ-JXOAFFINSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN=[N+]=[N-])O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)O

Origin of Product

United States

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